molecular formula C11H22O B1294309 trans-4-tert-Amylcyclohexanol CAS No. 5349-51-9

trans-4-tert-Amylcyclohexanol

Cat. No. B1294309
CAS RN: 5349-51-9
M. Wt: 170.29 g/mol
InChI Key: VDQZABQVXYELSI-UHFFFAOYSA-N
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Description

Trans-4-tert-Amylcyclohexanol is a compound that is part of a broader class of cyclohexanol derivatives. These compounds are of interest due to their potential applications in various fields, including organic synthesis and material science. The papers provided discuss several derivatives of cyclohexanol and cyclohexanone, which are structurally related to trans-4-tert-Amylcyclohexanol.

Synthesis Analysis

The synthesis of cyclohexanol derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For example, an optically active trans-cyclohexenone derivative has been synthesized starting from a bis(benzyloxy) epoxy butane, which then reacts with excellent stereoselectivity with organocopper reagents to form substituted cyclohexane compounds . This indicates that similar strategies could potentially be applied to synthesize trans-4-tert-Amylcyclohexanol.

Molecular Structure Analysis

The molecular structure of cyclohexanol derivatives is crucial as it can influence the physical and chemical properties of the compound. For instance, the X-ray structure analysis of a trans-cyclohexanol derivative with amino and bromo substituents revealed a trans isomer configuration and provided insights into the dihedral angle between the aminopyrimidine plane and the cyclohexyl fragment . This kind of structural information is essential for understanding the reactivity and interaction of trans-4-tert-Amylcyclohexanol with other molecules.

Chemical Reactions Analysis

Cyclohexanol derivatives can undergo various chemical reactions, which are important for their functionalization and application. The synthesis of stannane derivatives of cyclohexyl, including both cis and trans isomers, demonstrates the potential for these compounds to be used in stereochemical studies and further reactions, such as brominolysis and trifluoroacetolysis . These reactions are relevant for understanding the chemical behavior of trans-4-tert-Amylcyclohexanol in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanol derivatives are influenced by their molecular structure. For example, polymers and copolymers based on a 4-tertiary butyl-cyclohexanone moiety have been synthesized and characterized by various analytical techniques, including FT-IR, NMR, TGA, and DSC . These analyses provide information on solubility, thermal stability, and crystallinity, which are important for the practical application of these materials. The electrical conductivity and doping with iodine were also tested, indicating the potential for these compounds in electronic applications . Similar studies could be conducted to determine the properties of trans-4-tert-Amylcyclohexanol.

Safety And Hazards

Trans-4-tert-Amylcyclohexanol is classified as an eye irritant (Category 2A) and poses a short-term (acute) aquatic hazard (Category 3) . It can cause serious eye irritation and is harmful to aquatic life . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQZABQVXYELSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040716, DTXSID901276340
Record name 4-(2-Methylbutan-2-yl)cyclohexanol
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Record name trans-4-(1,1-Dimethylpropyl)cyclohexanol
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-tert-Amylcyclohexanol

CAS RN

5349-51-9, 20698-30-0, 20698-29-7
Record name 4-(1,1-Dimethylpropyl)cyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-
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Record name 4-tert-Amylcyclohexanol, trans-
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Record name 4-tert-Amylcyclohexanol, cis-
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Record name Cyclohexanol, 4-tert-pentyl-
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Record name Cyclohexanol, 4-tert-pentyl-
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-
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Record name 4-(2-Methylbutan-2-yl)cyclohexanol
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Record name trans-4-(1,1-Dimethylpropyl)cyclohexanol
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Record name 4-tert-pentylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans
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Record name 4-TERT-AMYLCYCLOHEXANOL, TRANS-
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Record name 4-TERT-AMYLCYCLOHEXANOL, CIS-
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